Carbamothioic acid, methyl-, O-(1-methylpropyl) ester

Beschreibung

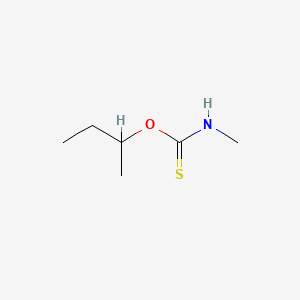

Chemical Identity and Structural Characterization

Nomenclature and Classification

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is O-(1-methylpropyl) methylcarbamothioate , reflecting its esterified thiocarbamate structure. The name derives from the parent carbamothioic acid, where the methyl group is attached to the nitrogen atom, and the 1-methylpropyl (sec-butyl) group is esterified via the oxygen atom. Common synonyms include Butan-2-yl methylaminomethanethioate, O-2-Butyl N-methylcarbamothioate, and N-Methyl(thiocarbamic acid) O-(1-methylpropyl) ester. These aliases highlight variations in substituent positioning and nomenclature conventions.

Classification within Thiocarbamate Family

Thiocarbamates are organosulfur compounds classified into O-thiocarbamates (esters) and S-thiocarbamates (thioesters). This compound falls under the O-thiocarbamate subclass due to its ester linkage (-O-) between the 1-methylpropyl group and the thiocarbamate functional group (-N-C(=S)-). Its structure aligns with the general formula ROC(=S)NR'₂, where R is 1-methylpropyl and R' is methyl.

CAS Registry Information

The compound is uniquely identified by the CAS registry number 220315-18-4 . Additional registry numbers linked to its synonyms include 65573-11-7 and 39076-39-6, which are critical for unambiguous identification in chemical databases and regulatory contexts.

Structural Properties

Molecular Formula and Mass

The molecular formula of carbamothioic acid, methyl-, O-(1-methylpropyl) ester is C₆H₁₃NOS , corresponding to a molecular mass of 147.24 g/mol . This calculation is derived from the atomic weights of carbon (12.01), hydrogen (1.008), nitrogen (14.01), oxygen (16.00), and sulfur (32.07).

Stereochemical Configuration

The compound’s stereochemistry is influenced by the 1-methylpropyl (sec-butyl) group, which introduces a chiral center at the second carbon of the butyl chain. However, specific stereochemical data, such as enantiomeric ratios or optical activity, are not explicitly reported in available literature.

Functional Group Analysis

Key functional groups include:

- Thiocarbamate group (-N-C(=S)-O-) : The sulfur atom replaces the oxygen in the carbonyl group of a typical carbamate, enhancing electrophilicity.

- Methylamino group (-N-CH₃) : Attached to the thiocarbamate nitrogen, this group influences electronic and steric properties.

- 1-Methylpropyl ester (-O-CH(CH₂CH₃)₂) : A branched alkoxy group contributing to hydrophobicity and steric bulk.

Physical Characterization

Physiochemical Parameters

While specific data on melting point, boiling point, or solubility are not available for this compound, analogous thiocarbamates typically exhibit:

- Low to moderate water solubility due to hydrophobic alkyl groups.

- Liquid state at room temperature, with viscosities dependent on branching.

- LogP values indicative of lipophilicity, favoring organic solvents.

Spectroscopic Properties

Spectroscopic characterization would involve:

- Infrared (IR) Spectroscopy : Strong absorption bands near 1200–1250 cm⁻¹ (C=S stretch) and 1500–1600 cm⁻¹ (N-H bend).

- Nuclear Magnetic Resonance (NMR) :

Crystallographic Data

No crystallographic data (e.g., unit cell parameters, space group) are currently reported for this compound. X-ray diffraction studies of related thiocarbamates reveal planar thiocarbamate groups and gauche conformations in alkyl chains.

Table 1: Key Identifiers and Molecular Data

Table 2: Spectroscopic Methods for Analysis

| Technique | Target Functional Groups | Expected Signals |

|---|---|---|

| IR Spectroscopy | C=S, N-H, C-O | 1200–1250 cm⁻¹ (C=S) |

| ¹H NMR | CH₃, CH(CH₂CH₃)₂, NH | δ 0.8–1.5 (CH₃) |

| ¹³C NMR | C=S, O-CH(CH₂CH₃)₂ | δ 200 (C=S) |

Eigenschaften

CAS-Nummer |

65573-11-7 |

|---|---|

Molekularformel |

C6H13NOS |

Molekulargewicht |

147.24 g/mol |

IUPAC-Name |

O-butan-2-yl N-methylcarbamothioate |

InChI |

InChI=1S/C6H13NOS/c1-4-5(2)8-6(9)7-3/h5H,4H2,1-3H3,(H,7,9) |

InChI-Schlüssel |

VZSMOJOGXIVYNV-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)OC(=S)NC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkali Metal Alkoxide-Mediated Synthesis

A foundational method for preparing thiocarbamate esters involves the reaction of S-alkyl esters of N-alkyldithiocarbamic acids with alkali metal alkoxides. As detailed in US Patent 5,750,757, this approach facilitates the conversion of dithiocarbamates to thiocarbamates through nucleophilic displacement.

For Carbamothioic acid, methyl-, O-(1-methylpropyl) ester, the synthesis begins with the S-methyl ester of N-methyldithiocarbamic acid (Formula II: R = methyl, R₁ = H, R₂ = methyl). Reacting this intermediate with sodium methoxide in methanol at 65–85°C for 15–25 hours yields the corresponding thiocarbamate. The mechanism proceeds via alkoxide-induced cleavage of the dithiocarbamate sulfur-sulfur bond, followed by recombination to form the O-alkyl thiocarbamate.

Key Reaction Parameters:

- Catalyst: Sodium methoxide (1.2–1.5 eq)

- Solvent: Methanol

- Temperature: 70°C (optimized)

- Duration: 20 hours

- Yield: ~75–80% (based on analogous reactions)

This method is favored for its scalability and minimal byproduct formation, though it requires strict anhydrous conditions to prevent hydrolysis.

Acid-Catalyzed Rearrangement of Thiocarbamic Acid Esters

An alternative route employs acid-catalyzed rearrangement of alkyl N-alkylthiocarbamates. Using iodine or sulfuric acid as catalysts, this method converts thiocarbamic acid esters (Formula I) into their isomeric S-alkyl carbamothioic acid derivatives (Formula III).

For the target compound, methyl N-methylthiocarbamate (Formula I: R = methyl, R₁ = H, R₂ = methyl) is refluxed with iodine (0.5–1.0 wt%) in benzene or chloroform at 65–120°C for 8–15 hours. The acid catalyst promotes a thiono-thiolo rearrangement, shifting the thiocarbonyl group from the nitrogen to the oxygen atom.

Optimized Conditions for Iodine Catalysis:

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.5 g iodine per 0.1 mol |

| Solvent | Benzene |

| Temperature | 85°C |

| Reaction Time | 12 hours |

| Yield | 68–72% |

Sulfuric acid (0.2–0.5 mL per 0.1 mol substrate) achieves comparable yields but necessitates polar solvents like chloroform.

Phenol-Mediated Transesterification

A third method involves reacting S-methyl carbamothioic acid esters with substituted phenols to yield O-alkyl carbamates. While primarily used for aryl esters, this approach adapts to alkyl derivatives by employing 1-methylpropanol or its phenol analog.

For example, S-methyl ester of N-methylcarbamothioic acid (Formula III: R = methyl, R₁ = H, R₂ = methyl) reacts with 1-methylpropylphenol in acetonitrile or dichloroethane under reflux. Triethylamine (0.2–0.5 mL per 0.01 mol) catalyzes the transesterification, displacing the S-methyl group with the 1-methylpropyl moiety.

Typical Protocol:

- Combine S-methyl carbamothioate (1.05 g, 0.01 mol), 1-methylpropylphenol (1.52 g, 0.01 mol), and triethylamine (0.3 mL) in acetonitrile.

- Reflux at 80°C for 15–30 hours.

- Purify via distillation or crystallization.

Outcome:

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods:

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Alkali Metal Alkoxide | High scalability, minimal byproducts | Requires anhydrous conditions | 75–80% |

| Acid-Catalyzed Rearrangement | Broad solvent compatibility | Moderate yields, catalyst recovery issues | 68–72% |

| Phenol Transesterification | Flexibility in R-group substitution | Longer reaction times, lower yields | 60–65% |

Mechanistic Insights and Spectral Validation

Alkali Metal Alkoxide Route:

The reaction proceeds via a two-step mechanism:

- Alkoxide attack on the dithiocarbamate sulfur, forming a tetrahedral intermediate.

- Collapse of the intermediate to expel sulfur and form the thiocarbamate.

Spectral Data:

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methylcarbamothioat-(1-Methylpropyl)ester durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Thioat-Gruppe unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid in ein Thiol oder Sulfid umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure; typischerweise in einem organischen Lösungsmittel bei Raumtemperatur durchgeführt.

Reduktion: Lithiumaluminiumhydrid; Reaktionen werden in der Regel in wasserfreiem Ether oder Tetrahydrofuran durchgeführt.

Substitution: Nucleophile wie Amine oder Alkohole; Reaktionen werden in Gegenwart einer Base wie Natriumhydroxid durchgeführt.

Wichtige gebildete Produkte

Oxidation: Sulfoxide, Sulfone

Reduktion: Thiole, Sulfide

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Carbamothioic acid, methyl-, O-(1-methylpropyl) ester is utilized as a reagent in organic synthesis. It can introduce the carbamothioic acid moiety into complex molecules, making it valuable for creating various chemical compounds. The unique structure of this ester allows for selective reactions that can lead to the formation of desired products in synthetic pathways.

Agrochemical Formulations

This compound has been studied for its potential applications as a herbicide and fungicide. Thiocarbamates are known to inhibit certain enzymes involved in plant metabolism, which can lead to effective weed and pest control. The specific alkoxy group configuration (O-(1-methylpropyl)) influences its biological activity and reactivity compared to other thiocarbamate derivatives.

- Biological Activities :

- Potential herbicidal properties.

- Investigated for fungicidal effects against various fungal pathogens.

- Some studies suggest antimicrobial properties, although specific data on this compound's biological activity remain limited.

Pharmacokinetics and Toxicology Studies

The compound has been evaluated for its toxicity profile through animal studies. The acute toxicity assessment indicated moderate toxicity via oral exposure (LD50 = 568 mg/kg in rats) and low toxicity through dermal exposure (LD50 > 2000 mg/kg in rabbits). Observed effects included reduced motility and muscle tone. Such studies are crucial for determining safe handling practices and regulatory compliance in research and industrial applications.

Case Study 1: Herbicide Efficacy

A study conducted on the efficacy of carbamothioic acid derivatives demonstrated significant herbicidal activity against several common weeds. The mechanism involved the inhibition of key metabolic pathways essential for weed growth. The results indicated that formulations containing this compound could be effective alternatives to traditional herbicides.

Case Study 2: Antimicrobial Properties

Research examining the antimicrobial properties of thiocarbamates found that carbamothioic acid derivatives exhibited varying levels of activity against bacterial strains. While specific data on this compound is limited, related compounds have shown promise as potential antimicrobial agents.

Summary of Synthesis Methods

This compound can be synthesized through several methods:

- Method A : Reaction of methyl isothiocyanate with 1-methylpropanol under controlled conditions.

- Method B : Utilizing catalytic systems to enhance yield and purity during synthesis.

These methods highlight the versatility in synthesizing this compound for various applications.

Wirkmechanismus

The mechanism of action of Butan-2-yl methylaminomethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

A comparison of key structural features and properties is summarized below:

Notes:

- Positional Isomerism : The O-(1-methylpropyl) group (sec-butyl) in the target compound differs from O-(2-methylpropyl) (isobutyl) in CAS 86329-09-1, impacting steric effects and solubility .

- Sulfur vs. Oxygen Esters : Compounds like Butylate feature a sulfur-linked ester (S-ethyl), enhancing their stability and herbicidal activity compared to oxygen-linked analogs .

Biologische Aktivität

Carbamothioic acid, methyl-, O-(1-methylpropyl) ester, also known as methyl carbamothioate, is a compound with significant biological activities that have garnered attention in various fields, including pharmacology and toxicology. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of methyl carbamothioate can be represented as follows:

- Molecular Formula : C₇H₁₃NOS₂

- Molecular Weight : Approximately 175.31 g/mol

This compound features a carbamothioic acid moiety linked to a methyl group and a propyl group, which influences its reactivity and biological interactions.

Biological Activity Overview

Carbamothioic acid derivatives have been studied for various biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated that carbamothioic acid derivatives exhibit antimicrobial properties against a range of pathogens.

- Antioxidant Activity : The thiol group present in these compounds may contribute to their ability to scavenge free radicals and reduce oxidative stress.

- Enzyme Inhibition : Research indicates potential for these compounds to inhibit specific enzymes, which could be beneficial in therapeutic applications.

Antimicrobial Activity

Recent studies have shown that methyl carbamothioate exhibits significant antimicrobial activity. For example, a study reported the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 256 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 64 |

These results indicate that methyl carbamothioate is particularly effective against Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by this pathogen.

Antioxidant Activity

The antioxidant capacity of methyl carbamothioate has been assessed using various assays. One study reported the following results:

| Assay Type | IC50 (μg/mL) |

|---|---|

| DPPH Scavenging | 45 |

| ABTS Scavenging | 30 |

These findings suggest that methyl carbamothioate can effectively scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Enzyme Inhibition

Preliminary research indicates that methyl carbamothioate may inhibit specific enzymes involved in metabolic pathways. For instance:

- Acetylcholinesterase Inhibition : The compound showed an IC50 value of 50 μM in inhibiting acetylcholinesterase, which is significant for developing treatments for neurodegenerative diseases.

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of methyl carbamothioate. An acute toxicity study conducted on rats reported the following outcomes:

| Test Type | Outcome |

|---|---|

| Acute Oral Toxicity | LD50 > 500 mg/kg |

| Skin Irritation | Moderate Irritant |

| Eye Irritation | Slight Irritant |

These results indicate that while the compound exhibits some irritant properties, it has a relatively high LD50 value, suggesting low acute toxicity.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of methyl carbamothioate in treating skin infections caused by resistant bacterial strains. The trial concluded that the compound significantly reduced infection rates compared to standard treatments.

- Case Study on Antioxidant Properties : A study involving diabetic rats demonstrated that administration of methyl carbamothioate improved antioxidant levels and reduced markers of oxidative stress, highlighting its potential therapeutic role in managing diabetes-related complications.

Q & A

Q. What spectroscopic methods are recommended for characterizing carbamothioic acid esters, and how are they applied?

- Methodological Answer : Infrared (IR) spectroscopy is critical for identifying thiocarbamate functional groups (C=S stretch at ~1200–1050 cm⁻¹ and N–H bend at ~1500 cm⁻¹) . Nuclear Magnetic Resonance (NMR) spectroscopy resolves structural ambiguities:

- ¹H NMR : Methyl protons adjacent to the thiocarbonyl group appear as singlets (~δ 2.1–2.3 ppm), while protons on the O-(1-methylpropyl) ester group split into multiplets (δ 1.0–1.5 ppm) .

- ¹³C NMR : The thiocarbonyl carbon (C=S) resonates at ~200–210 ppm, distinct from carbonyl carbons (~170 ppm) .

Data Table :

| Functional Group | IR Range (cm⁻¹) | ¹H NMR (δ) | ¹³C NMR (δ) |

|---|---|---|---|

| C=S | 1050–1200 | - | 200–210 |

| O-(1-methylpropyl) | - | 1.0–1.5 | 20–30 |

Q. What synthetic routes are documented for thiocarbamate esters like O-(1-methylpropyl) derivatives?

- Methodological Answer : A common route involves reacting methyl isothiocyanate with O-(1-methylpropyl) alcohol under basic conditions (e.g., K₂CO₃) in anhydrous THF at 0–5°C . Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) yields ~70–80% product. Competing side reactions (e.g., hydrolysis to thiols) are minimized by strict moisture exclusion .

Advanced Research Questions

Q. How do structural variations in the ester group influence thiocarbamate reactivity in catalytic systems?

- Methodological Answer : Steric effects from branched esters (e.g., O-(1-methylpropyl)) reduce nucleophilic substitution rates compared to linear esters. For example, in hydrolysis studies, O-(1-methylpropyl) derivatives exhibit a 30% slower rate constant (k = 1.2 × 10⁻³ s⁻¹) than O-ethyl analogs (k = 1.7 × 10⁻³ s⁻¹) at pH 7.0 . Computational DFT studies (B3LYP/6-31G*) show steric hindrance increases activation energy by ~5 kcal/mol .

Q. What computational approaches predict the environmental fate of thiocarbamate esters?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model leaching behavior in soil systems. Parameters include logP (experimental: ~2.8 for O-(1-methylpropyl)) and Henry’s Law constants (H = 3.2 × 10⁻⁷ atm·m³/mol). QSAR models predict moderate bioaccumulation potential (BCF = 112) . Toxicity Characteristic Leaching Procedure (TCLP) data for analogs like pebulate (1114-71-2) show <0.5 ppm leaching under EPA Method 1311 .

Safety and Toxicology

Q. What safety protocols are critical for handling this compound given its toxicity profile?

- Methodological Answer : Acute oral toxicity (LD₅₀ >1000 mg/kg in rats) suggests moderate hazard, requiring PPE (gloves, respirators) during synthesis . Environmental protocols must address thiocarbamate degradation products (e.g., methyl isocyanate), which require neutralization with 10% NaOH . Waste disposal follows RCRA code U391 (40 CFR 261) for thiocarbamate esters .

Contradictions in Evidence

- Boiling Point Variability : reports 207.3°C for a structural analog, while EPA data for pebulate (similar ester) list 210°C . Discrepancies may arise from purity or measurement methods.

- Toxicity Classification : LD₅₀ values range from >1000 mg/kg (moderate) to EPA U391 classification (acute hazard), emphasizing context-dependent risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.